Ethyl 4-hydroxy-3,5-diiodobenzoate
Overview
Description
Ethyl 4-hydroxy-3,5-diiodobenzoate is an organic compound with the molecular formula C9H8I2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with two iodine atoms and a hydroxy group, and the carboxylic acid group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxy-3,5-diiodobenzoate can be synthesized through a multi-step process. One common method involves the iodination of ethyl 4-hydroxybenzoate. The reaction typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce the iodine atoms at the 3 and 5 positions of the benzene ring. The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-3,5-diiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of 4-hydroxy-3,5-diiodobenzoic acid.
Reduction: Formation of ethyl 4-hydroxy-3,5-diiodobenzyl alcohol.
Scientific Research Applications
Ethyl 4-hydroxy-3,5-diiodobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of iodinated contrast agents for medical imaging.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-3,5-diiodobenzoate depends on its application. In biological systems, the iodine atoms can interact with biological molecules, potentially altering their function. The hydroxy group can form hydrogen bonds with other molecules, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative.
Comparison with Similar Compounds
Ethyl 4-hydroxy-3,5-diiodobenzoate can be compared with other iodinated benzoates:
Ethyl 4-hydroxybenzoate: Lacks iodine atoms, making it less effective in applications requiring heavy atoms.
Ethyl 3,5-diiodobenzoate: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
Ethyl 4-hydroxy-3-iodobenzoate: Contains only one iodine atom, potentially reducing its effectiveness in certain applications.
These comparisons highlight the unique combination of functional groups in this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-hydroxy-3,5-diiodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2O3/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFDHVCJEMRWFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)I)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348297 | |
Record name | Ethyl 4-hydroxy-3,5-diiodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54073-94-8 | |
Record name | Ethyl 4-hydroxy-3,5-diiodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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